
Dichloracetylserine sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Dichloroacetyl-L-serine Sodium Salt is a chemical compound with the molecular formula C5H6Cl2NNaO4 It is a derivative of the amino acid serine, where the amino group is acylated with a dichloroacetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Dichloroacetyl-L-serine Sodium Salt can be synthesized using the Schotten-Baumann reaction. This involves the reaction of L-serine with dichloroacetyl chloride in the presence of an aqueous sodium hydroxide solution . The reaction conditions typically include maintaining a controlled temperature and pH to ensure the selective acylation of the amino group.
Industrial Production Methods
While specific industrial production methods for N-Dichloroacetyl-L-serine Sodium Salt are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Chemischer Reaktionen
Types of Reactions
N-Dichloroacetyl-L-serine Sodium Salt undergoes various chemical reactions, including:
Substitution Reactions: The dichloroacetyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to yield L-serine and dichloroacetic acid.
Common Reagents and Conditions
Common reagents used in reactions involving N-Dichloroacetyl-L-serine Sodium Salt include:
Sodium hydroxide: Used in the synthesis and hydrolysis reactions.
Dichloroacetyl chloride: Used as the acylating agent in the synthesis.
Major Products Formed
The major products formed from the reactions of N-Dichloroacetyl-L-serine Sodium Salt include L-serine, dichloroacetic acid, and various substituted derivatives depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-Dichloroacetyl-L-serine Sodium Salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the dichloroacetyl group into other molecules.
Biology: The compound is studied for its potential effects on cellular metabolism and protein synthesis.
Wirkmechanismus
The mechanism of action of N-Dichloroacetyl-L-serine Sodium Salt involves its interaction with cellular proteins and enzymes. The dichloroacetyl group can inhibit protein synthesis by interfering with the function of ribosomes and other protein-synthesizing machinery. This inhibition can lead to the suppression of tumor cell growth and other biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Dichloroacetyl-DL-serine Sodium Salt
- N-Chloroacetyl-DL-alpha-aminobutyric acid
- N-(Chloroacetyl)-DL-phenylalanine
Uniqueness
N-Dichloroacetyl-L-serine Sodium Salt is unique due to its specific structure and the presence of the dichloroacetyl group. This group imparts distinct chemical and biological properties, making it valuable for specific research applications, particularly in the study of protein synthesis inhibition and antitumor activity .
Eigenschaften
CAS-Nummer |
22205-01-2 |
|---|---|
Molekularformel |
C5H6Cl2NNaO4 |
Molekulargewicht |
238.00 g/mol |
IUPAC-Name |
sodium;(2S)-2-[(2,2-dichloroacetyl)amino]-3-hydroxypropanoate |
InChI |
InChI=1S/C5H7Cl2NO4.Na/c6-3(7)4(10)8-2(1-9)5(11)12;/h2-3,9H,1H2,(H,8,10)(H,11,12);/q;+1/p-1/t2-;/m0./s1 |
InChI-Schlüssel |
RETAOVSRPQQHSS-DKWTVANSSA-M |
Isomerische SMILES |
C([C@@H](C(=O)[O-])NC(=O)C(Cl)Cl)O.[Na+] |
Kanonische SMILES |
C(C(C(=O)[O-])NC(=O)C(Cl)Cl)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



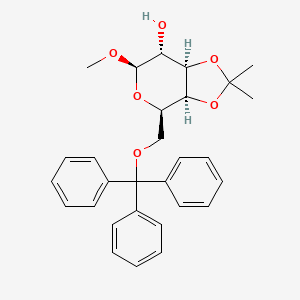
![tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;hydrate](/img/structure/B13825095.png)
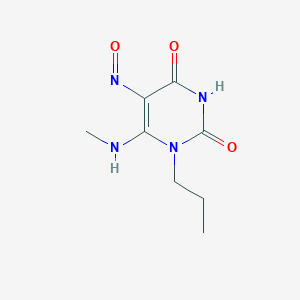
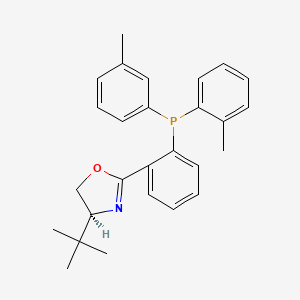
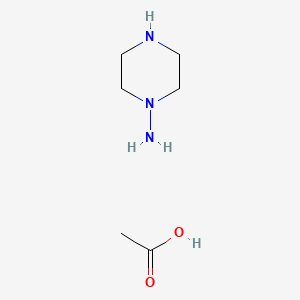
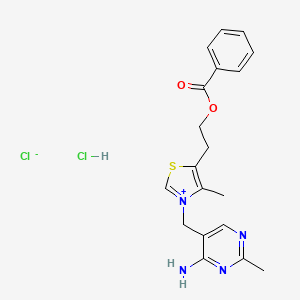
![1-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea](/img/structure/B13825107.png)
![rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone](/img/structure/B13825112.png)
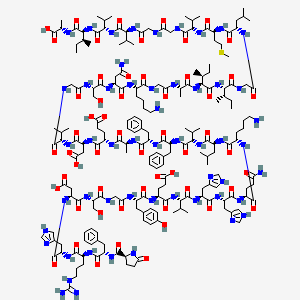
![3-Ethyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B13825138.png)
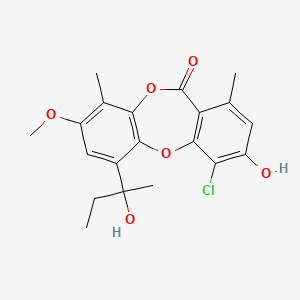

![1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI)](/img/structure/B13825157.png)
